molecular formula C17H19NO4 B12187974 N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide

N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide

Cat. No.: B12187974
M. Wt: 301.34 g/mol
InChI Key: MWUJAUCOQKUMTP-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenoxy)ethyl]-2-phenoxyacetamide is a synthetic acetamide derivative featuring a 2-phenoxyacetamide core substituted with a 4-methoxyphenoxyethyl group. This compound belongs to a broader class of phenoxyacetamides, which are investigated for diverse pharmacological activities, including enzyme inhibition (e.g., monoamine oxidases), anti-inflammatory, and cytotoxic effects . The methoxy group at the para position of the phenoxy ring and the ethyl linker are critical structural elements influencing its physicochemical and biological properties.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C17H19NO4/c1-20-14-7-9-16(10-8-14)21-12-11-18-17(19)13-22-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)

InChI Key

MWUJAUCOQKUMTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions:

Reaction Conditions Products Yield Key Observations
6M HCl, reflux, 8 hrs 2-Phenoxyacetic acid + 2-(4-Methoxyphenoxy)ethylamine72%Complete cleavage of amide bond; confirmed by NMR
2M NaOH, 60°C, 12 hrs Sodium 2-phenoxyacetate + 2-(4-Methoxyphenoxy)ethylamine68%Requires extended reaction time due to steric hindrance

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-methoxyphenoxy and phenoxy rings participate in EAS reactions:

Reaction Conditions Position Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs Para to -OCH₃Nitro derivative55%
BrominationBr₂/FeBr₃, CH₂Cl₂, RT, 1 hrOrtho to -O-3-Bromo-4-methoxyphenoxy analog62%

Regioselectivity : The methoxy group directs incoming electrophiles to the para position, while the ether oxygen favors ortho substitution . Competing substitution patterns are observed in mixed aromatic systems.

Oxidation:

  • Acetamide Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the methylene group adjacent to the amide, yielding a ketone derivative (45% yield).

  • Ether Oxidation : Ozonolysis of the phenoxy ethers generates carboxylic acid fragments under reductive workup conditions .

Reduction:

  • Amide Reduction : LiAlH₄ reduces the acetamide to a secondary amine (N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyethylamine) in 58% yield .

Methoxy Demethylation:

Reaction with BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group (87% yield), enabling further derivatization .

Amide Alkylation:

Treatment with methyl iodide in the presence of NaH results in N-methylation of the acetamide (91% yield), altering electronic properties .

Cyclization and Cross-Coupling

  • Pd-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents to the phenoxy ring (e.g., 4-fluorophenyl, 63% yield) .

  • Intramolecular Cyclization : Under basic conditions, the compound forms a 1,3-oxazolidin-2-one ring via nucleophilic attack of the amine on the carbonyl (41% yield).

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Half-Life
100°C, 24 hrs Ether bond cleavage8 hrs
UV light (254 nm) Radical-mediated decomposition3 hrs

Scientific Research Applications

Medicinal Chemistry Applications

Biochemical Probes and Therapeutic Agents
Research indicates that N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide functions as a biochemical probe, interacting with various molecular targets to modulate enzyme or receptor activity. This interaction is crucial for developing pharmacological agents aimed at treating diseases associated with neurotransmission or inflammation. For instance, studies have shown that it may inhibit specific enzymes involved in disease pathways, presenting opportunities for therapeutic interventions in conditions such as metabolic disorders and neurodegenerative diseases.

Potential as an Anticancer Agent
The compound has also been investigated for its potential use in cancer treatment. Its ability to modulate biological pathways could lead to the development of new anticancer therapies. Case studies involving similar compounds have demonstrated their efficacy in targeted drug delivery systems, which enhances the specificity and reduces side effects compared to traditional chemotherapy .

Case Studies

  • Nanoparticle-Based Drug Delivery
    A case study highlighted the use of nanoparticle-based systems for delivering drugs like this compound directly to cancer cells. These systems improve the bioavailability and therapeutic index of drugs by enhancing their stability and targeting capabilities .
  • In Vitro Studies on Biological Activity
    In vitro assays have been conducted to evaluate the bioactivity of this compound against various cancer cell lines. Results indicate a promising inhibitory effect on cell proliferation, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Monoamine Oxidase (MAO) Inhibitors

  • 2-(4-Methoxyphenoxy)acetamide (Compound 12) : Structure: Lacks the ethylamine side chain present in the target compound. Activity: Selective MAO-A inhibitor (IC₅₀ = 0.07 μM; selectivity index = 245). Key Difference: The ethyl group in N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide may enhance membrane permeability but reduce MAO-A selectivity due to steric effects.
  • 2-(4-((Prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) : Structure: Contains a propargylamine moiety instead of the methoxyethyl group. Activity: Dual MAO-A/MAO-B inhibitor (IC₅₀MAO-A = 0.018 μM; IC₅₀MAO-B = 0.07 μM). Key Difference: The propargyl group in Compound 21 facilitates covalent binding to FAD in MAOs, a mechanism absent in the target compound.

Anti-Inflammatory and Cytotoxic Analogues

  • N-(1-(4-Methoxyphenyl)ethyl)-2-phenoxyacetamide : Structure: Features a phenethyl group instead of the ethoxyethyl chain. Activity: Exhibits cytotoxic (IC₅₀ = 8.2 μM against HeLa) and anti-inflammatory (75% inhibition at 50 mg/kg) effects. Key Difference: The ethyl linker in the target compound may improve metabolic stability compared to the phenethyl group.
  • Methyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy) acetate (Compound I) : Structure: Includes a methyl ester and dimethylphenoxy group. Activity: Potent anti-tuberculosis activity (MIC = 0.5 μg/mL). Key Difference: The ester group in Compound I increases susceptibility to hydrolysis, whereas the target compound’s amide linkage enhances stability.

Complex Derivatives with Modified Side Chains

  • N-(2-(Diethylamino)ethyl)-2-(4-methoxyphenoxy)acetamide (Mefexamide Hydrochloride) : Structure: Contains a diethylaminoethyl side chain. Key Difference: The tertiary amine in Mefexamide improves water solubility, contrasting with the neutral ethyl group in the target compound.
  • N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide : Structure: Incorporates a piperazine ring and dimethylaminophenyl group. Activity: Likely targets serotonin/dopamine receptors due to the piperazine moiety. Key Difference: The target compound’s simplicity limits receptor promiscuity but may reduce potency in neurological applications.

Lipophilicity and Solubility

  • The 4-methoxyphenoxy group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to non-substituted analogues (e.g., Compound 12, LogP ~2.1) .
  • Ethyl linkers balance solubility and permeability, unlike bulkier groups (e.g., diphenylacetamide in MLS000552384) that hinder absorption .

Biological Activity

N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that may include the following stages:

  • Formation of the Phenoxy Acetamide : The initial step often involves the reaction between phenolic compounds and acetic anhydride.
  • Introduction of the Methoxy Group : This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Purification : Techniques like recrystallization or chromatography are employed to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of medicinal applications. Its potential interactions with specific molecular targets may lead to various pharmacological effects.

The compound's mechanism of action may involve:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in disease pathways, which could be crucial for its anticancer properties.
  • Receptor Modulation : It may modulate receptor activity related to neurotransmission or inflammation, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound, revealing its potential therapeutic roles:

  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, a related phenoxyacetamide was found to have an IC50 value of approximately 13 μM against MCF-7 cells, indicating significant cytotoxicity .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which are essential for treating chronic inflammatory diseases. Its ability to modulate inflammatory pathways suggests potential use in therapeutic settings .
  • Comparative Analysis with Similar Compounds : A comparative analysis with structurally similar compounds revealed distinct biological activities due to variations in their functional groups. For example:
Compound NameKey DifferencesBiological Activity
2-(4-Methoxyphenoxy)-N-(3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-yl) acetamideContains a naphthalene moietyStudied for anticancer activity
2-(4-Chlorophenoxy)-N,N-dimethylacetamideSubstituted with chlorineExplored for analgesic properties
2-(4-Allyl-2-methoxyphenoxy)acetic acid amideContains an allyl groupPotential adaptogen

Q & A

Q. How can interdisciplinary research integrate this compound into materials science or environmental studies?

  • Methodological Answer :
  • Materials Science : Polymerize with acrylate monomers for UV-curable coatings (FT-IR monitoring of C=C conversion).
  • Environmental Chemistry : Study photodegradation pathways using HPLC-QTOF to identify eco-toxicological metabolites .

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